

# An In-depth Technical Guide to D18024 (CAS 110406-33-2)

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

# **Core Compound Information**

**D18024**, identified by CAS number 110406-33-2, is a phthalazinone derivative known chemically as Flezelastine hydrochloride. This compound has emerged as a subject of research interest due to its potential therapeutic activities, primarily its established role as a potent agent in reversing multidrug resistance (MDR) in cancer cells. Furthermore, preliminary evidence suggests its involvement in key signaling pathways related to inflammation and pain, including NF-κB, STAT3, and TRPV1 channels.



| Property           | Value                                                                                                 |  |
|--------------------|-------------------------------------------------------------------------------------------------------|--|
| Chemical Name      | 4-[(4-fluorophenyl)methyl]-2-[1-(2-phenylethyl)azepan-4-yl]phthalazin-1(2H)-onehydrochloride          |  |
| Synonyms           | Flezelastine hydrochloride, D18024                                                                    |  |
| CAS Number         | 110406-33-2                                                                                           |  |
| Molecular Formula  | C29H31ClFN3O                                                                                          |  |
| Molecular Weight   | 492.03 g/mol                                                                                          |  |
| Chemical Structure | A phthalazinone core with substitutions at the N2 and C4 positions.                                   |  |
| Primary Activities | Reversal of Multidrug Resistance, potential Antihistaminic, NF-ĸB/STAT3 modulation, TRPV1 antagonism. |  |

# **Reversal of Multidrug Resistance (MDR)**

One of the most well-documented activities of Flezelastine is its ability to counteract multidrug resistance in cancer cells, a major obstacle in chemotherapy.

## **Quantitative Data**

The following table summarizes the key quantitative finding from a seminal study on Flezelastine's MDR reversal activity.



| Cell Line                                          | Drug Resistance<br>Profile | Flezelastine Concentration for Complete Reversal of Doxorubicin Resistance | Reference                 |
|----------------------------------------------------|----------------------------|----------------------------------------------------------------------------|---------------------------|
| Rat C6 Glioblastoma<br>(Doxorubicin-<br>resistant) | Doxorubicin                | 30 μΜ                                                                      | Hu and Robert,<br>1995[1] |
| Rat C6 Glioblastoma<br>(Vincristine-resistant)     | Vincristine                | 30 μΜ                                                                      | Hu and Robert,<br>1995[1] |

# Experimental Protocol: Doxorubicin Resistance Reversal Assay

This protocol is based on the methodology described by Hu and Robert (1995)[1].

Objective: To determine the concentration of Flezelastine required to restore sensitivity to Doxorubicin in resistant cancer cell lines.

#### Materials:

- Doxorubicin-resistant rat C6 glioblastoma cells
- Standard cell culture medium (e.g., DMEM with 10% FBS)
- Doxorubicin hydrochloride
- Flezelastine hydrochloride (D18024)
- 96-well cell culture plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
- Solubilization buffer (e.g., DMSO or acidified isopropanol)
- Microplate reader



- Cell Seeding: Seed the Doxorubicin-resistant C6 glioblastoma cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
- Drug Treatment:
  - Prepare a series of concentrations of Doxorubicin.
  - For the combination treatment, prepare a fixed, non-toxic concentration of Flezelastine (e.g., starting with a range including 30 μM).
  - Treat the cells with:
    - Doxorubicin alone (to determine the IC50 in resistant cells).
    - Flezelastine alone (to assess its intrinsic cytotoxicity).
    - A combination of varying concentrations of Doxorubicin and a fixed concentration of Flezelastine.
- Incubation: Incubate the treated cells for a period that allows for the cytotoxic effects of Doxorubicin to manifest (e.g., 48-72 hours).
- MTT Assay:
  - Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
  - Remove the medium and dissolve the formazan crystals in a solubilization buffer.
- Data Analysis:
  - Measure the absorbance at the appropriate wavelength using a microplate reader.
  - Calculate the percentage of cell viability relative to untreated controls.



 Determine the IC50 value for Doxorubicin in the presence and absence of Flezelastine. A significant decrease in the IC50 of Doxorubicin in the presence of Flezelastine indicates the reversal of resistance.

## Signaling Pathway: Inhibition of P-glycoprotein

Flezelastine's mechanism for reversing MDR is attributed to its interaction with P-glycoprotein (P-gp), a key ATP-binding cassette (ABC) transporter responsible for drug efflux.



Click to download full resolution via product page

Mechanism of Flezelastine in reversing P-gp mediated drug resistance.

# **Potential Antihistaminic Activity**

While direct quantitative data for Flezelastine's antihistaminic activity is not readily available in the reviewed literature, its structural similarity to known antihistamines like Azelastine suggests a potential interaction with the histamine H1 receptor.

# Experimental Protocol: Histamine H1 Receptor Binding Assay

## Foundational & Exploratory





This protocol is a standard method for determining the affinity of a compound for the histamine H1 receptor.

Objective: To determine the IC50 value of Flezelastine for the histamine H1 receptor.

#### Materials:

- Cell membranes expressing the human histamine H1 receptor
- [3H]-Pyrilamine (radioligand)
- Flezelastine hydrochloride (D18024)
- Unlabeled Pyrilamine (for determining non-specific binding)
- Binding buffer (e.g., Tris-HCl buffer)
- Glass fiber filters
- Scintillation cocktail
- Scintillation counter

- Reaction Setup: In a reaction tube, combine the cell membranes, [3H]-Pyrilamine, and varying concentrations of Flezelastine. For total binding, omit Flezelastine. For non-specific binding, add a high concentration of unlabeled Pyrilamine.
- Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
- Filtration: Rapidly filter the reaction mixture through glass fiber filters to separate the bound and free radioligand.
- Washing: Wash the filters with ice-cold binding buffer to remove unbound radioligand.



- Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.
- Data Analysis:
  - Calculate the specific binding by subtracting the non-specific binding from the total binding.
  - Plot the percentage of specific binding against the logarithm of the Flezelastine concentration.
  - Determine the IC50 value, which is the concentration of Flezelastine that inhibits 50% of the specific binding of [3H]-Pyrilamine.

# **Modulation of Inflammatory Signaling Pathways**

Preliminary information suggests that **D18024** may influence key inflammatory signaling pathways, namely NF-kB and STAT3. Direct experimental evidence and quantitative data for Flezelastine are currently lacking in the public domain. The following sections describe the potential mechanisms and standard experimental approaches to investigate these interactions.

## **NF-kB Signaling Pathway**

The NF-κB pathway is a central regulator of inflammation. Its inhibition is a key target for antiinflammatory drug development.

Objective: To determine if Flezelastine inhibits the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus upon stimulation.

#### Materials:

- A suitable cell line (e.g., macrophages, epithelial cells)
- Stimulating agent (e.g., TNF-α or LPS)
- Flezelastine hydrochloride (D18024)
- Primary antibody against NF-кВ p65



- Fluorescently labeled secondary antibody
- Nuclear stain (e.g., DAPI)
- Fluorescence microscope or high-content imaging system

- Cell Culture and Treatment: Culture the cells on coverslips or in imaging-compatible plates. Pre-treat the cells with varying concentrations of Flezelastine for a specified time, followed by stimulation with TNF-α or LPS to induce NF-κB activation.
- Immunofluorescence Staining:
  - Fix and permeabilize the cells.
  - Incubate with the primary antibody against NF-κB p65.
  - Incubate with the fluorescently labeled secondary antibody.
  - Counterstain the nuclei with DAPI.
- Imaging and Analysis:
  - Acquire images using a fluorescence microscope.
  - Quantify the nuclear and cytoplasmic fluorescence intensity of the NF-κB p65 signal. An
    effective inhibitor will show a reduction in the nuclear-to-cytoplasmic ratio of p65
    fluorescence in stimulated cells.





Click to download full resolution via product page

Experimental workflow for assessing NF-kB nuclear translocation.

## **STAT3 Signaling Pathway**

The STAT3 pathway is another critical mediator of inflammation and cell proliferation. Its inhibition is a target for both anti-inflammatory and anti-cancer therapies.

Objective: To determine if Flezelastine inhibits the phosphorylation of STAT3 at Tyrosine 705 (p-STAT3), a key step in its activation.

#### Materials:

• A suitable cell line with active STAT3 signaling (or one that can be stimulated, e.g., with IL-6)



- Flezelastine hydrochloride (D18024)
- Stimulating agent (e.g., IL-6)
- Lysis buffer
- Primary antibodies against p-STAT3 (Tyr705) and total STAT3
- HRP-conjugated secondary antibody
- · Chemiluminescent substrate
- · Western blotting equipment

- Cell Treatment and Lysis: Treat the cells with varying concentrations of Flezelastine, followed by stimulation with IL-6. Lyse the cells to extract total protein.
- Protein Quantification: Determine the protein concentration of each lysate.
- SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Immunoblotting:
  - Block the membrane and then incubate with the primary antibody against p-STAT3.
  - After washing, incubate with the HRP-conjugated secondary antibody.
  - Detect the signal using a chemiluminescent substrate.
- Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total STAT3 to serve as a loading control.
- Data Analysis: Quantify the band intensities for p-STAT3 and total STAT3. A decrease in the p-STAT3/total STAT3 ratio in Flezelastine-treated cells indicates inhibition.





Click to download full resolution via product page

Potential inhibition of the JAK/STAT3 signaling pathway by Flezelastine.

## **Potential TRPV1 Antagonist Activity**

There is speculation that **D18024** may act as a Transient Receptor Potential Vanilloid 1 (TRPV1) channel antagonist, which would implicate it in pain modulation. This activity remains to be experimentally verified for Flezelastine.

## **Experimental Protocol: Patch-Clamp Electrophysiology**

Objective: To determine if Flezelastine can inhibit the ion currents mediated by the TRPV1 channel.

#### Materials:

- Cells expressing the TRPV1 channel (e.g., HEK293 cells transfected with TRPV1)
- Patch-clamp rig (amplifier, micromanipulator, perfusion system)
- TRPV1 agonist (e.g., Capsaicin)
- Flezelastine hydrochloride (D18024)
- Appropriate intracellular and extracellular recording solutions

- Cell Preparation: Prepare the TRPV1-expressing cells for patch-clamp recording.
- Whole-Cell Configuration: Establish a whole-cell patch-clamp recording configuration on a single cell.



- Baseline Recording: Record the baseline current in the absence of any agonist.
- Agonist Application: Apply a known concentration of Capsaicin to the cell to elicit a characteristic TRPV1 current.
- Antagonist Application: In the presence of Capsaicin, apply varying concentrations of Flezelastine and record the changes in the current.
- Data Analysis: Measure the amplitude of the Capsaicin-induced current in the absence and presence of Flezelastine. A concentration-dependent reduction in the current amplitude would indicate that Flezelastine acts as a TRPV1 antagonist.

## **Synthesis**

A detailed, step-by-step experimental protocol for the synthesis of Flezelastine hydrochloride (**D18024**) is not readily available in the peer-reviewed literature. However, the synthesis of related phthalazinone derivatives typically involves the condensation of a substituted 2-benzoylbenzoic acid with a hydrazine derivative.

## Conclusion

**D18024** (Flezelastine hydrochloride) is a compound with confirmed potent activity in the reversal of multidrug resistance, a critical area in oncology research. Its mechanism in this context appears to be the inhibition of the P-glycoprotein efflux pump. While its structural characteristics and preliminary mentions in scientific literature suggest potential roles as an antihistamine and as a modulator of NF-κB, STAT3, and TRPV1 signaling, these activities require direct experimental validation with quantitative data. The experimental protocols outlined in this guide provide a framework for the further investigation and characterization of this promising compound.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References



- 1. ntrs.nasa.gov [ntrs.nasa.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to D18024 (CAS 110406-33-2)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15572061#d18024-cas-110406-33-2-research]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com